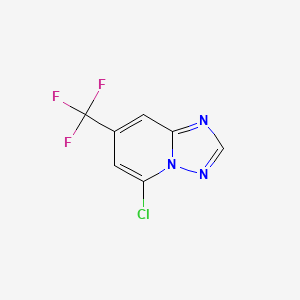
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is a chemical compound that has been widely studied in scientific research. It is commonly referred to as a triazolo-pyrimidine compound and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is not fully understood but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of the protein kinase, which is involved in the regulation of cell growth and division. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. However, the limitations of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. One potential direction is the development of new anti-cancer drugs based on the structure of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. Additionally, further research is needed to fully understand the mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 and its potential applications in the field of materials science. Finally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and further research is needed to explore its potential use in the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis method of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 involves the reaction of 4-chloro-5-fluoro-1H-pyrazole with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with a fluorinating agent such as Selectfluor to produce FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. This synthesis method has been widely used in scientific research and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been extensively studied in scientific research and has been found to have various applications. It has been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have potential applications in the field of materials science and has been studied for its use in the development of new materials.
Propiedades
IUPAC Name |
5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYTSWOFJBACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
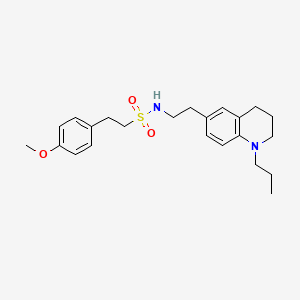
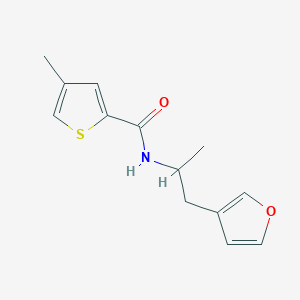
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
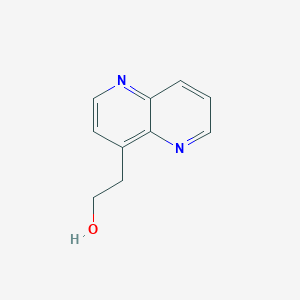
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)

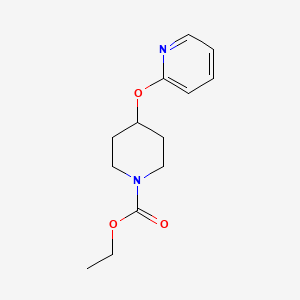
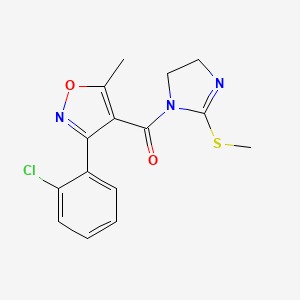
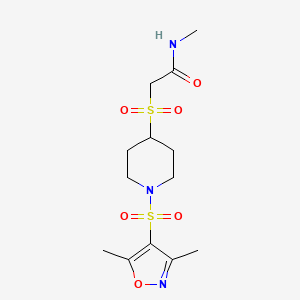
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)